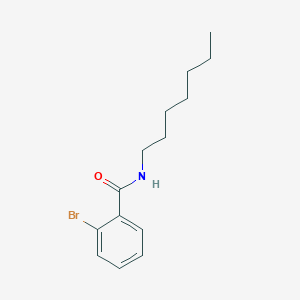![molecular formula C24H25NO6 B11021277 N-{2-[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}-L-phenylalanine](/img/structure/B11021277.png)
N-{2-[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}-L-phenylalanine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-3-Phenyl-2-({2-[(3,4,8-Trimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}amino)propanoic acid is a complex organic compound characterized by its unique structure, which includes a phenyl group, a chromen-7-yl moiety, and a propanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-3-Phenyl-2-({2-[(3,4,8-Trimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}amino)propanoic acid typically involves multiple steps, starting with the preparation of the chromen-7-yl derivative. This is followed by the coupling of the chromen-7-yl derivative with a propanoic acid derivative under specific reaction conditions. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors, precise temperature control, and continuous monitoring of reaction parameters to achieve consistent results.
Chemical Reactions Analysis
Types of Reactions
(2S)-3-Phenyl-2-({2-[(3,4,8-Trimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}amino)propanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agents used.
Reduction: Reduction reactions can modify the functional groups within the compound, leading to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to drive the reactions to completion.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different chromen-7-yl derivatives, while reduction can produce various reduced forms of the compound.
Scientific Research Applications
Chemistry
In chemistry, (2S)-3-Phenyl-2-({2-[(3,4,8-Trimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}amino)propanoic acid is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential interactions with biological molecules and its effects on cellular processes. It may serve as a tool for understanding biochemical pathways and developing new therapeutic agents.
Medicine
In the field of medicine, (2S)-3-Phenyl-2-({2-[(3,4,8-Trimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}amino)propanoic acid is investigated for its potential pharmacological properties. Researchers explore its efficacy and safety as a potential drug candidate for treating various diseases.
Industry
In industrial applications, this compound may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties. It can also be employed in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of (2S)-3-Phenyl-2-({2-[(3,4,8-Trimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}amino)propanoic acid involves its interaction with specific molecular targets within cells. These interactions can modulate various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways involved depend on the specific context in which the compound is used, such as its application in biological or medical research.
Comparison with Similar Compounds
Similar Compounds
- (2S)-2-[(3,4,7-Trimethyl-2-oxo-2H-chromen-5-yl)oxy]propanoic acid
- (2S)-2-[(6-Ethyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]propanoic acid
- (2S)-2-[(4-Methyl-2-oxo-2H-chromen-7-yl)oxy]propanoic acid
Uniqueness
Compared to similar compounds, (2S)-3-Phenyl-2-({2-[(3,4,8-Trimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}amino)propanoic acid stands out due to its specific structural features, such as the presence of the phenyl group and the chromen-7-yl moiety
Properties
Molecular Formula |
C24H25NO6 |
|---|---|
Molecular Weight |
423.5 g/mol |
IUPAC Name |
(2S)-3-phenyl-2-[2-(3,4,8-trimethyl-2-oxochromen-7-yl)oxypropanoylamino]propanoic acid |
InChI |
InChI=1S/C24H25NO6/c1-13-14(2)24(29)31-21-15(3)20(11-10-18(13)21)30-16(4)22(26)25-19(23(27)28)12-17-8-6-5-7-9-17/h5-11,16,19H,12H2,1-4H3,(H,25,26)(H,27,28)/t16?,19-/m0/s1 |
InChI Key |
XZWXSOOCPGIRQF-CVMIBEPCSA-N |
Isomeric SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2C)OC(C)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)O)C |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2C)OC(C)C(=O)NC(CC3=CC=CC=C3)C(=O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7,8-dimethoxy-3-[3-(trifluoromethyl)benzyl]-1,3-dihydro-2H-3-benzazepin-2-one](/img/structure/B11021207.png)
![1-[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]-2-(2,4,5-trifluorophenyl)ethanone](/img/structure/B11021209.png)
![2-(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)-N-[1-(1-methyl-1H-benzimidazol-2-yl)-2-phenylethyl]acetamide](/img/structure/B11021213.png)
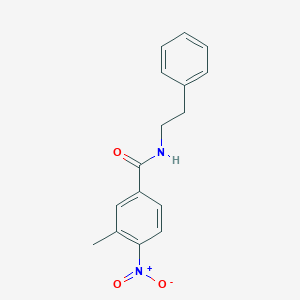


![1-[4-(diethylsulfamoyl)phenyl]-5-oxo-N-(pyridin-4-ylmethyl)pyrrolidine-3-carboxamide](/img/structure/B11021233.png)
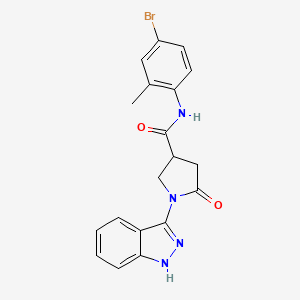

![methyl 2-({[(5-hydroxy-2,2-dimethyl-4-oxo-3,4-dihydro-2H-chromen-7-yl)oxy]acetyl}amino)-5-methyl-1,3-thiazole-4-carboxylate](/img/structure/B11021262.png)
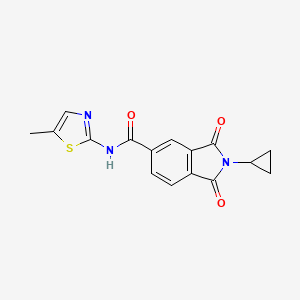
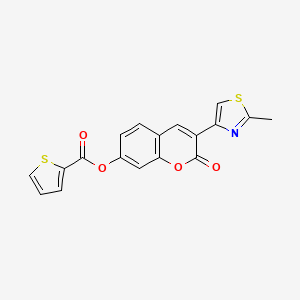
![4-methyl-N-[2-(pyridin-4-yl)ethyl]-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide](/img/structure/B11021276.png)
